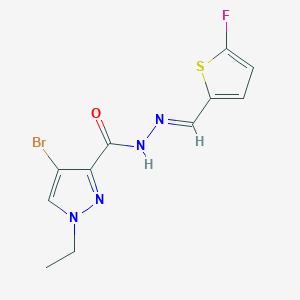
4-Bromo-1-ethyl-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and ethyl groups: This step involves bromination and alkylation reactions, often using reagents like N-bromosuccinimide (NBS) and ethyl iodide.
Condensation with 5-fluoro-2-thiophenecarboxaldehyde: This final step involves the condensation of the pyrazole derivative with 5-fluoro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Generation of alcohols or amines.
Substitution: Production of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 1-ETHYL-3-(5-FLUORO-2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
4-BROMO-1-ETHYL-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole and thiophene rings provides a distinctive structure that can interact with various biological targets in unique ways.
Properties
Molecular Formula |
C11H10BrFN4OS |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-17-6-8(12)10(16-17)11(18)15-14-5-7-3-4-9(13)19-7/h3-6H,2H2,1H3,(H,15,18)/b14-5+ |
InChI Key |
ZKUZKVBRPSDMEF-LHHJGKSTSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(S2)F)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN=CC2=CC=C(S2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















